molecular formula C18H20N2O4 B267589 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B267589
M. Wt: 328.4 g/mol
InChI Key: FJAOWQIWFOJBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as MEC, is a chemical compound that has been researched for its potential therapeutic applications. MEC is a small molecule that has been synthesized in the laboratory and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its low toxicity profile. 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be well-tolerated in animals, which makes it a good candidate for further research. One limitation of using 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One direction is to further investigate its anti-inflammatory and analgesic properties in animal models. Another direction is to investigate its potential use in the treatment of cancer and other inflammatory diseases in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and its effects on gene expression.

Synthesis Methods

2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can be synthesized through a multistep process that involves the reaction of various chemicals. The synthesis of 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)-N-methylamine to form 2-methoxy-N-(2-methoxyethyl)-N-methylbenzamide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.

Scientific Research Applications

2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases. It has also been studied for its potential use as a painkiller.

properties

Product Name

2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-N-[3-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-11-10-19-17(21)13-6-5-7-14(12-13)20-18(22)15-8-3-4-9-16(15)24-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FJAOWQIWFOJBFF-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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